molecular formula C7H8BrClN2O2S B11815381 5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide

5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B11815381
M. Wt: 299.57 g/mol
InChI Key: BBSPRASDKDNEAT-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides. This compound is characterized by the presence of bromine, chlorine, and sulfonamide groups attached to a pyridine ring. Pyridine sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide typically involves the sulfonation of 5-Bromo-4-chloro-N,N-dimethylpyridine. This can be achieved by reacting the pyridine derivative with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine sulfonamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of enzyme inhibitors and receptor antagonists. Pyridine sulfonamides have shown activity against various targets, including kinases and proteases.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of sulfonamide derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine and chlorine atoms may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has similar structural features but with a different substituent on the nitrogen atom.

    5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: Another bromine and chlorine-containing compound with different functional groups and applications.

Uniqueness

5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific combination of bromine, chlorine, and sulfonamide groups on a pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H8BrClN2O2S

Molecular Weight

299.57 g/mol

IUPAC Name

5-bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H8BrClN2O2S/c1-11(2)14(12,13)6-4-10-3-5(8)7(6)9/h3-4H,1-2H3

InChI Key

BBSPRASDKDNEAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC(=C1Cl)Br

Origin of Product

United States

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